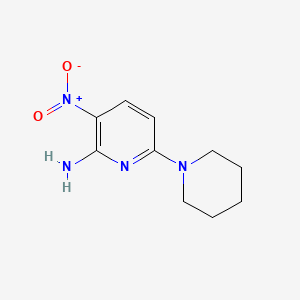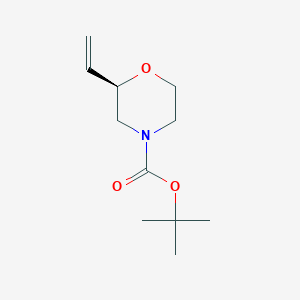
trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol: is a chemical compound with a unique structure that includes a cyclopentanol ring and a pyrazole moiety. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its distinctive configuration and functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone, followed by cyclization to form the pyrazole ring. The final step involves the reduction of the ketone to the alcohol .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for various functional materials .
Wirkmechanismus
The mechanism of action of trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules . The cyclopentanol moiety can also contribute to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol
- rac-(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol
- rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine
Uniqueness: trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is unique due to its specific configuration and the presence of both a pyrazole ring and a cyclopentanol ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
IUPAC Name |
(1R)-2-pyrazol-1-ylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7?,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKRXYSLZWESBK-BRFYHDHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(C1)N2C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)

![4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)



![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2545873.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)
![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)

